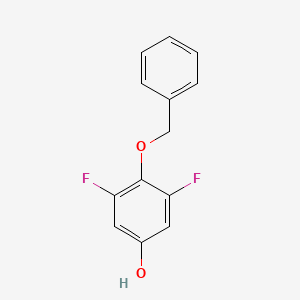

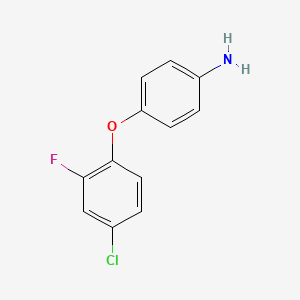

4-(Benzyloxy)-3,5-difluorophenol

Overview

Description

“4-(Benzyloxy)-3,5-difluorophenol” is an organic chemical compound. It is a derivative of hydroquinone, which is used medically for depigmentation . It is a colorless solid .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis

The chemical reactions of “this compound” involve the coordination of Schiff base ligands via nitrogen of azomethine and deprotonated phenolic oxygen atoms (ONO) with metal ions in a 1:1 molar ratio .Physical And Chemical Properties Analysis

Physical properties of “this compound” include its color (colorless solid) and solubility (soluble in alcohol and practically insoluble in water) . Its chemical properties include its reactivity with other substances and its stability under various conditions .Scientific Research Applications

Chemical Synthesis and Material Science

Research into compounds structurally related to 4-(Benzyloxy)-3,5-difluorophenol often focuses on their synthesis, properties, and applications in material science. For instance, compounds with benzoxazole and benzothiophene moieties have been explored for their photophysical properties and their utility in creating materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The studies highlight the importance of such compounds in developing new materials with enhanced performance in optoelectronics and related fields.

- Microwave-assisted Synthesis: The utility of microwave irradiation in accelerating the synthesis of benzoxazole derivatives showcases the importance of efficient synthetic methodologies in material science and organic chemistry. This approach enhances the diversity and speed of chemical research, indicating the potential for rapid synthesis of compounds including this compound and its derivatives for various applications (Özil & Menteşe, 2020).

Pharmacology and Toxicology

In pharmacology, the synthesis and investigation of molecules structurally similar to this compound are crucial for discovering new therapeutic agents. The research spans across the development of novel antineoplastic agents, highlighting the potential of such compounds in cancer therapy, and exploring their modes of action, such as apoptosis induction and modulation of multi-drug resistance.

- Antineoplastic Agents: The development of novel series of compounds for potential drug candidates demonstrates the importance of structural analogues of this compound in cancer research. These compounds have shown significant cytotoxic properties, suggesting their utility in developing new treatments for cancer (Hossain et al., 2020).

Environmental Applications

The degradation of organic pollutants using advanced oxidation processes (AOPs) involves compounds that may share reactive sites similar to this compound. Such research is pivotal for environmental remediation and understanding the transformation pathways of various organic compounds in water treatment processes.

- Degradation of Organic Pollutants: Exploring advanced oxidation processes for the treatment of pollutants like acetaminophen reveals the potential for compounds with similar chemical properties to participate in environmental remediation efforts. This research helps in understanding the degradation pathways and by-products, which is essential for assessing the environmental impact and developing effective treatment technologies (Qutob et al., 2022).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors

Mode of Action

Benzyloxy compounds are known to undergo various chemical reactions, including oxidation and reduction . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .

Biochemical Pathways

For instance, Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Result of Action

For instance, 4-(Benzyloxy)phenol, a related compound, is a potent skin depigmenting agent .

Action Environment

The action, efficacy, and stability of 4-(Benzyloxy)-3,5-difluorophenol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction involving organoboron reagents is known to be influenced by the reaction conditions . Moreover, the benzylic position in benzyloxy compounds is known to be susceptible to free radical attack , which can be influenced by the presence of oxidizing or reducing agents in the environment.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3,5-difluoro-4-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O2/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTUISSPYKBYNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B3176289.png)

![N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B3176327.png)